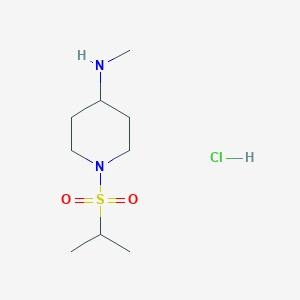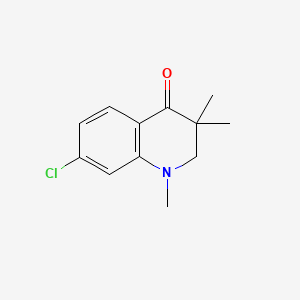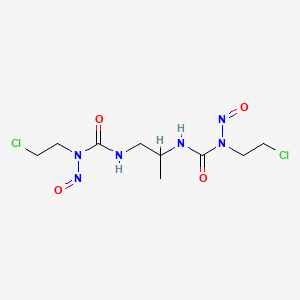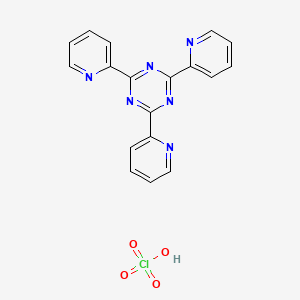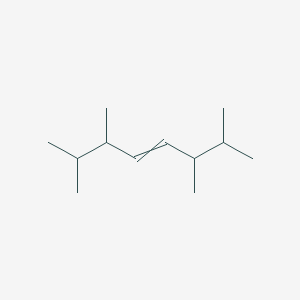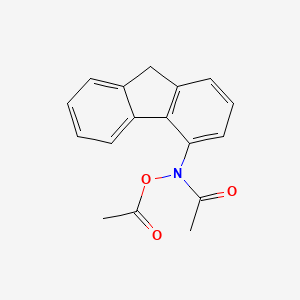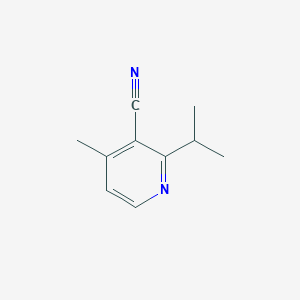
2-Isopropyl-4-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-methylnicotinonitrile is an organic compound with the molecular formula C₁₀H₁₂N₂ It is a derivative of nicotinonitrile, characterized by the presence of an isopropyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of isopropylidenemalononitrile with mesitylene in the presence of a solvent such as dichloromethane. Another method includes the use of 2,6-dichloro-4-methylnicotinonitrile as a starting material, followed by reductive dechlorination using zinc and ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. The key steps include the preparation of intermediate compounds, followed by purification and isolation of the final product. Optimization of reaction parameters and purification methods is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Isopropyl-4-methylnicotinonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methylnicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-2-methylnicotinonitrile
- 2-Isopropyl-4-methylpyridin-3-amine
- 6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
Uniqueness
2-Isopropyl-4-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)10-9(6-11)8(3)4-5-12-10/h4-5,7H,1-3H3 |
InChI Key |
YZIJTPYBQCMHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)
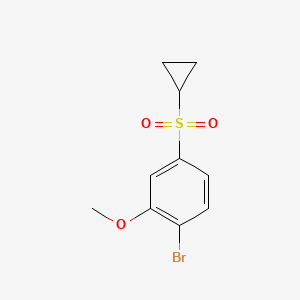
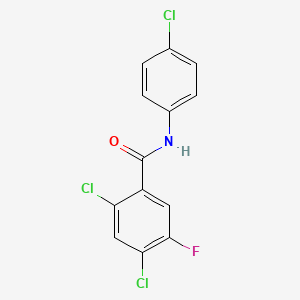
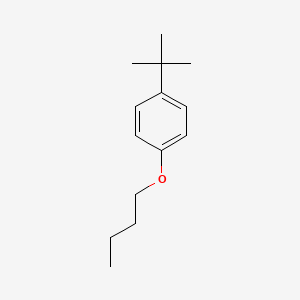
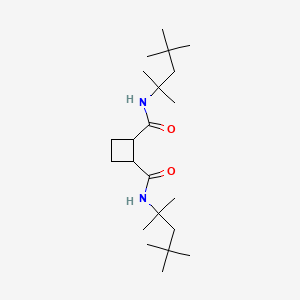
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)
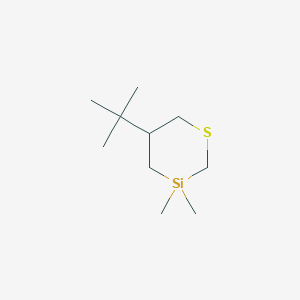
![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
